S-Benzyl 2-methylpropane-2-sulfinothioate
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Overview
Description
S-Benzyl 2-methylpropane-2-sulfinothioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a benzyl group attached to a sulfinothioate moiety, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 2-methylpropane-2-sulfinothioate typically involves the reaction of benzyl chloride with 2-methylpropane-2-sulfinothioic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-Benzyl 2-methylpropane-2-sulfinothioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of S-Benzyl 2-methylpropane-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
- S-Benzyl 2-methylpropane-2-sulfinamide
- S-Benzyl 2-methylpropane-2-sulfonate
- S-Benzyl 2-methylpropane-2-sulfinate
Comparison: S-Benzyl 2-methylpropane-2-sulfinothioate is unique due to its sulfinothioate group, which imparts distinct reactivity compared to sulfinamides, sulfonates, and sulfinates. The presence of the sulfur atom in different oxidation states in these compounds leads to variations in their chemical behavior and applications .
Properties
CAS No. |
89523-58-0 |
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Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
tert-butylsulfinylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)14(12)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
ZDUXDXKTWXPQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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